molecular formula C13H21BN2O3 B14027718 (1-Isopropyl-6-oxo-1,6-dihydropyridazin-3-YL)boronic acid pinacol ester

(1-Isopropyl-6-oxo-1,6-dihydropyridazin-3-YL)boronic acid pinacol ester

Cat. No.: B14027718
M. Wt: 264.13 g/mol
InChI Key: CFHPHPIEGOLGCQ-UHFFFAOYSA-N
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Description

(1-Isopropyl-6-oxo-1,6-dihydropyridazin-3-YL)boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly valuable in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropyl-6-oxo-1,6-dihydropyridazin-3-YL)boronic acid pinacol ester typically involves the reaction of the corresponding boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The use of automated systems can also help in scaling up the production while maintaining the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

(1-Isopropyl-6-oxo-1,6-dihydropyridazin-3-YL)boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding boronic acids, alcohols, and coupled products in the case of Suzuki–Miyaura reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-Isopropyl-6-oxo-1,6-dihydropyridazin-3-YL)boronic acid pinacol ester apart is its unique isopropyl and pyridazinone moieties, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of complex molecules and in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C13H21BN2O3

Molecular Weight

264.13 g/mol

IUPAC Name

2-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-one

InChI

InChI=1S/C13H21BN2O3/c1-9(2)16-11(17)8-7-10(15-16)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3

InChI Key

CFHPHPIEGOLGCQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=O)C=C2)C(C)C

Origin of Product

United States

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